![molecular formula C18H10ClN3O4 B2832713 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 865249-51-0](/img/structure/B2832713.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole heterocycle substituted at position 5 with a 2-chlorophenyl group. The carboxamide linkage at position 3 of the coumarin scaffold connects it to the oxadiazole moiety. This structural architecture is designed to leverage the pharmacological properties of both coumarins (e.g., anticoagulant, anti-inflammatory, and antimicrobial activities) and 1,3,4-oxadiazoles (notable for metabolic stability and hydrogen-bonding capacity in drug design) .
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJUFNSXGHGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The final coupling reaction between the oxadiazole intermediate and an acyl chloride derivative in the presence of a base like sodium hydride in dry tetrahydrofuran (THF) yields the desired product .
Analyse Des Réactions Chimiques
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxadiazole ring and the chromene moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The presence of electron-withdrawing groups on the aromatic ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown promising results against human lung (A549), breast (MCF7), and colon (HCT116) cancer cell lines .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | WiDr | 4.5 | |
Novel 1,2,4-Oxadiazole Derivative | MCF7 | 0.48 | |
Bis-Oxadiazole-Fused Derivative | A549 | 0.11 |
Case Study : A series of substituted oxadiazoles were synthesized and tested for their antiproliferative activity. The most potent compounds exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .
2. Antimicrobial Properties
In addition to anticancer activity, oxadiazole derivatives have been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Other Biological Activities
1. Anti-inflammatory Effects
Research has demonstrated that oxadiazole derivatives can also possess anti-inflammatory properties. In vivo studies indicated significant edema inhibition compared to standard anti-inflammatory drugs like indomethacin . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-y]-2-oxo-2H-chromene-3-carboxamide may be useful in treating inflammatory conditions.
2. Antioxidant Activity
The compound has shown notable antioxidant activity in various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for preventing cellular damage associated with various diseases.
Mécanisme D'action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis . The compound’s antiviral and antibacterial effects are likely due to its ability to interfere with the replication processes of viruses and bacteria .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound uses a 1,3,4-oxadiazole ring, whereas analogs like 13a () and CPA () incorporate sulfamoylphenyl or thienopyridine groups. Compound 169 () replaces oxadiazole with a 1,2,3-triazole, which offers distinct hydrogen-bonding interactions due to its additional nitrogen atom .
Trifluoromethoxy and pyrrolidinone groups in ’s compound introduce steric bulk and electron-withdrawing effects, which may hinder binding in certain biological targets compared to the simpler chlorophenyl group .
and highlight thiadiazole formation via cyclization, differing from oxadiazole synthesis, which often involves dehydrative cyclization of diacylhydrazines .
Spectroscopic Profiles: IR spectra of similar compounds (e.g., 13a) show strong C=O (~1664 cm⁻¹) and C≡N (~2214 cm⁻¹) stretches, which would align with the target’s carboxamide and oxadiazole groups . The absence of sulfamoyl or cyano groups in the target compound simplifies its NMR profile compared to 13a and 13b .
Activité Biologique
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClN4O3, with a molecular weight of approximately 300.70 g/mol. The presence of a chlorophenyl group and an oxadiazole ring contributes to its biological activity.
Biological Activity Overview
Research has shown that derivatives of the oxadiazole family exhibit various biological activities. The following sections detail specific findings related to the compound's activity against cancer cell lines and other biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:
- Cytotoxicity Against Cancer Cell Lines :
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
U-937 | 1.50 | Cell cycle arrest at G0-G1 phase |
- Apoptotic Induction :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth :
- Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .
Study 1: Synthesis and Biological Evaluation
In a recent study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, one containing the oxadiazole ring showed promising results against breast cancer cell lines with an IC50 value significantly lower than that of standard treatments like doxorubicin .
Study 2: Structure-Aactivity Relationship (SAR)
A detailed SAR analysis indicated that substituents on the oxadiazole ring influence the compound's potency. The presence of electronegative groups such as chlorine was found to enhance anticancer activity significantly . This finding supports the hypothesis that structural modifications can lead to more potent derivatives.
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide?
A: The synthesis typically involves two key steps:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate derived from 2-chlorobenzoyl chloride and hydrazine hydrate under reflux in ethanol .
Amide coupling : Reaction of the oxadiazole intermediate with 2-oxo-2H-chromene-3-carboxylic acid using coupling agents like HOBt/EDCI in DMF .
Characterization relies on 1H/13C NMR (to confirm substitution patterns), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (molecular ion matching theoretical mass) .
Q. Q2: How can researchers ensure purity and structural fidelity during synthesis?
A:
- Chromatographic purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) to isolate intermediates .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .
Biological Activity Screening
Q. Q3: What preliminary assays are used to evaluate the compound’s bioactivity?
A:
Q. Q4: How do structural analogs compare in activity?
A: Modifying substituents impacts potency:
Analog (R-group) | Bioactivity (IC₅₀, μM) | Key Finding |
---|---|---|
2-Chlorophenyl (target) | 12.3 ± 1.2 (COX-2) | Optimal halogen positioning |
4-Methoxyphenyl | 28.7 ± 2.1 | Reduced activity due to steric bulk |
2-Nitrophenyl | 45.9 ± 3.4 | Electron-withdrawing groups unfavorable |
Advanced Mechanistic Studies
Q. Q5: How can researchers elucidate the compound’s mechanism of action?
A:
Q. Q6: What computational methods support SAR analysis?
A:
- DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV for target vs. 4.8 eV for 4-fluorophenyl analog) correlate with reactivity .
- MESP maps : Identify electrophilic regions (e.g., oxadiazole N-atoms) for target interaction .
Handling Data Contradictions
Q. Q7: How to resolve discrepancies in reported biological activities across studies?
A: Potential factors include:
Q. Q8: Why might SAR trends conflict between in vitro and in vivo studies?
A:
- Metabolic stability : Phase I oxidation (e.g., chromene ring hydroxylation) reduces bioavailability .
- Protein binding : High plasma protein binding (>90%) may lower free drug concentration .
Methodological Optimization
Q. Q9: How to improve synthetic yields of the oxadiazole intermediate?
A:
- Catalyst screening : Use iodine (5 mol%) in DMF to accelerate cyclization (yield: 78% → 92%) .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 45min at 100°C .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.